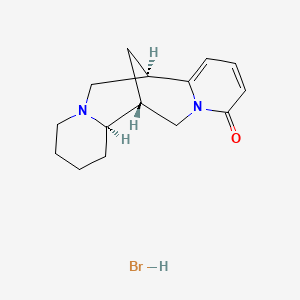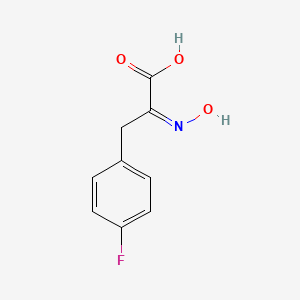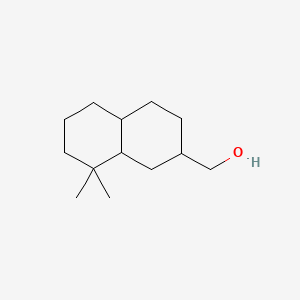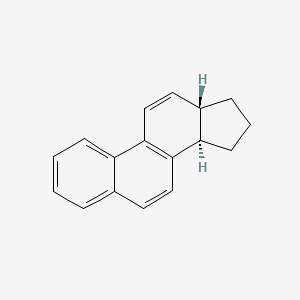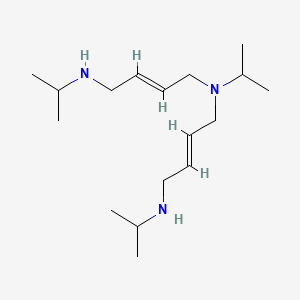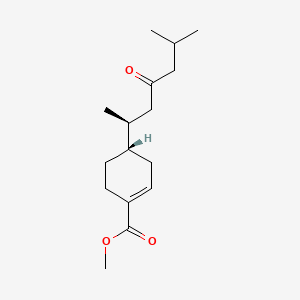
Gona-1,3,5(10),6,8,11-hexaene, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gona-1,3,5(10),6,8,11-hexaene, (±)- is a complex organic compound with the molecular formula C17H16 It is known for its unique structure, which includes multiple double bonds and a cyclic arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5(10),6,8,11-hexaene, (±)- typically involves multiple steps, including the formation of the cyclic structure and the introduction of double bonds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of Gona-1,3,5(10),6,8,11-hexaene, (±)- may involve large-scale chemical reactors and advanced purification techniques to ensure the compound’s purity and yield. The process may also include steps to recycle solvents and minimize waste, making it more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Gona-1,3,5(10),6,8,11-hexaene, (±)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of saturated compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can result in a wide range of derivative compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides, while reduction reactions may yield saturated hydrocarbons. Substitution reactions can result in a variety of derivative compounds with different functional groups.
Aplicaciones Científicas De Investigación
Gona-1,3,5(10),6,8,11-hexaene, (±)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism by which Gona-1,3,5(10),6,8,11-hexaene, (±)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, resulting in various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Gona-1,3,5(10),6,8,11-hexaene, (±)- include:
- Gona-1,3,5,7,9,11-hexaene
- 12,12-Dimethyl-13,15-diaza-gona-1,3,5(10),6,8(9),14-hexaene
Uniqueness
Gona-1,3,5(10),6,8,11-hexaene, (±)- is unique due to its specific arrangement of double bonds and cyclic structure, which confer distinct chemical properties and reactivity. These features make it particularly valuable for certain applications in scientific research and industry.
Propiedades
Número CAS |
7421-32-1 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H16/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-2,4,6,8-11,13,15H,3,5,7H2/t13-,15+/m0/s1 |
Clave InChI |
BCBNXNLJMYJYNW-DZGCQCFKSA-N |
SMILES isomérico |
C1C[C@H]2C=CC3=C([C@@H]2C1)C=CC4=CC=CC=C43 |
SMILES canónico |
C1CC2C=CC3=C(C2C1)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



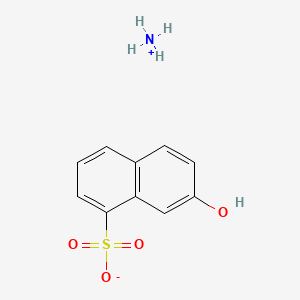
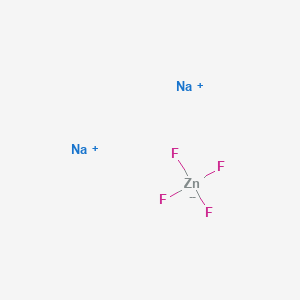

![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
